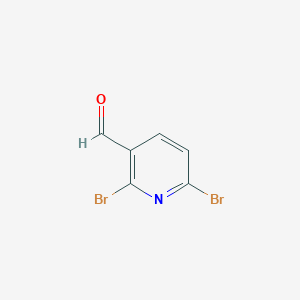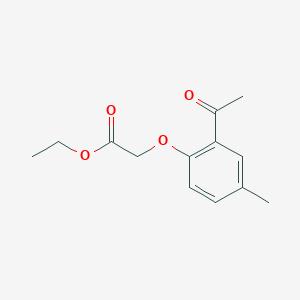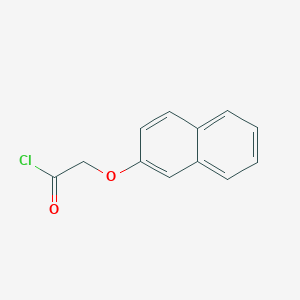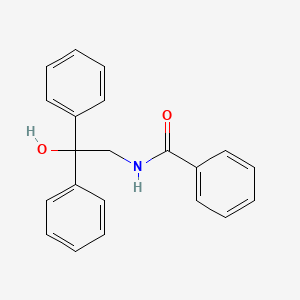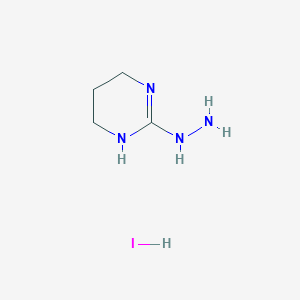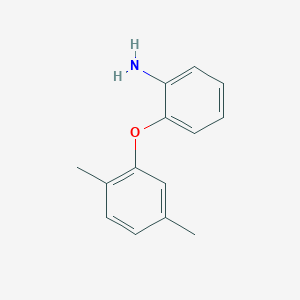
2-(2,5-Dimethylphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylphenoxy)aniline is a chemical compound used in scientific research . It has a molecular formula of C14H15NO and a molecular weight of 213.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of an amine group (NH2) attached to a benzene ring, which is further connected to a 2,5-dimethylphenoxy group .Scientific Research Applications
Eco-Friendly Synthesis Techniques
A significant application of 2-(2,5-Dimethylphenoxy)aniline derivatives is found in the environmentally benign synthesis of pharmaceutical precursors. For example, a high-yielding, eco-friendly synthesis method for a precursor to Vortioxetine, a drug used for treating major depressive disorder, was developed. This method, which is free from transition metals, offers a greener alternative for large-scale production, involving reactions that work well in deep eutectic solvents, indicating its sustainable and scalable potential in pharmaceutical manufacturing (Zisopoulou et al., 2020).
Advanced Materials for Electronics
In the realm of materials science, derivatives of this compound have been utilized to create novel classes of emitting amorphous molecular materials with bipolar character. These materials, characterized by intense fluorescence emission and the ability to form stable amorphous glasses at high temperatures, serve as excellent materials for organic electroluminescent devices, emitting multicolor light including white. Such properties make them suitable for a variety of applications in electronics, highlighting their potential in developing next-generation displays and lighting solutions (Doi et al., 2003).
Catalysis and Chemical Reactions
The compound has also found applications in catalysis, particularly in the synthesis and characterization of materials and reactions. For instance, monitoring ligand substitution in metal complexes with Bodipy-tagged diimines and NHC ligands involves derivatives of this compound. These studies contribute to the understanding of fluorescent properties and reaction mechanisms in catalytically active metal complexes, which are crucial for developing more efficient and selective catalytic processes (Halter et al., 2019).
Polymer Chemistry
Furthermore, the synthesis and characterization of soluble conducting polymers involving this compound derivatives underscore their significance in polymer chemistry. These copolymers exhibit variations in redox characteristics and solubility, which can be tuned for specific applications in electronics and materials science, reflecting the versatility of these compounds in designing new materials with tailored properties (Huang et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity, and ftsz, a key functional protein in bacterial cell division, has been recognized as a potential target .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes that inhibit bacterial cell division .
Biochemical Pathways
Related compounds have been found to interfere with the normal functioning of bacterial cell division .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may lead to the death of bacterial cells .
Biochemical Analysis
Biochemical Properties
2-(2,5-Dimethylphenoxy)aniline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage .
Additionally, this compound has been shown to interact with glutathione S-transferases, a family of enzymes involved in detoxification processes. This interaction can enhance the conjugation of this compound with glutathione, facilitating its excretion from the body .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In hepatocytes, this compound has been observed to induce the expression of genes involved in oxidative stress response, such as heme oxygenase-1 and superoxide dismutase . This induction is likely a result of the compound’s interaction with nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins.
In addition to its effects on gene expression, this compound can influence cell signaling pathways. For example, it has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival . This activation may be mediated by the compound’s interaction with receptor tyrosine kinases or other upstream signaling molecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. One of the primary mechanisms is its ability to bind to and inhibit the activity of specific enzymes. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to an accumulation of acetylcholine in synaptic clefts, resulting in enhanced cholinergic signaling.
Furthermore, this compound can modulate gene expression by interacting with transcription factors such as Nrf2. This interaction can lead to the upregulation of antioxidant genes, providing a protective effect against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to light or heat can lead to the formation of degradation products, which may have different biochemical properties and effects on cellular function.
Long-term studies have also indicated that chronic exposure to this compound can result in adaptive responses in cells, such as increased expression of detoxification enzymes and antioxidant proteins . These adaptive responses may help mitigate the potential toxic effects of the compound over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant changes in biochemical markers or histopathological findings . At higher doses, this compound can induce hepatotoxicity, characterized by elevated liver enzymes, oxidative stress, and histological changes such as hepatocyte necrosis and inflammation .
Threshold effects have also been observed, where a certain dosage level must be reached before significant toxic effects are observed. This threshold effect is likely due to the compound’s interaction with detoxification pathways, which can effectively neutralize low levels of the compound but become overwhelmed at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism to form hydroxylated metabolites, which can further conjugate with glucuronic acid or sulfate for excretion . Additionally, this compound can be conjugated with glutathione through the action of glutathione S-transferases, facilitating its detoxification and excretion .
The metabolic flux of this compound can be influenced by various factors, including the expression levels of metabolic enzymes and the availability of cofactors such as NADPH and glutathione . Changes in these factors can alter the rate of metabolism and the levels of metabolites produced.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation.
In tissues, this compound is distributed based on its affinity for different cellular compartments. For example, the compound has been shown to accumulate in the liver and kidneys, where it undergoes metabolism and excretion . The distribution pattern of this compound can also be influenced by factors such as blood flow and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been observed to localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is likely mediated by targeting signals or post-translational modifications that direct the compound to specific organelles.
In the mitochondria, this compound can interact with mitochondrial enzymes and influence cellular respiration and energy production . In the endoplasmic reticulum, the compound can affect protein folding and secretion processes
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIKPEMBANVXCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


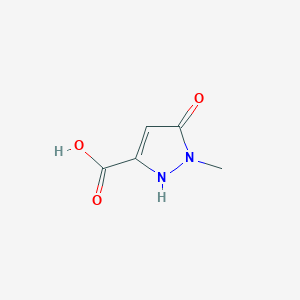
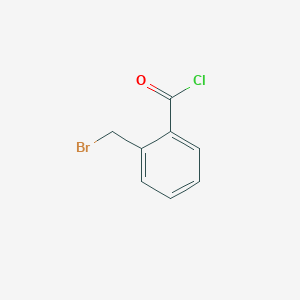
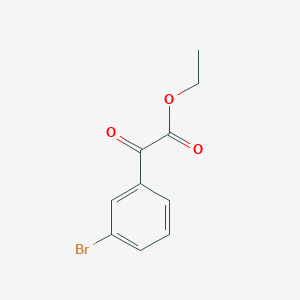
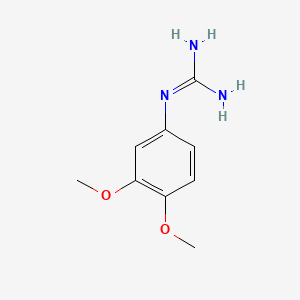
![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)

